
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a phenylsulfonyl group, and a pyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, phenylsulfonyl, and pyridinyl groups through a series of substitution and coupling reactions. Key reagents often include chlorinating agents, sulfonyl chlorides, and pyridine derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch processing. These methods are designed to ensure consistent quality and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro, phenylsulfonyl, and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Applications De Recherche Scientifique
3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-1-(phenylsulfonyl)-2-(pyridin-3-yl)-1H-indole
- 3-chloro-1-(phenylsulfonyl)-2-(pyridin-4-yl)-1H-indole
- 3-chloro-1-(phenylsulfonyl)-2-(quinolin-2-yl)-1H-indole
Uniqueness
Compared to similar compounds, 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct binding affinities, selectivity, and overall efficacy in various applications.
Propriétés
Numéro CAS |
88207-54-9 |
|---|---|
Formule moléculaire |
C19H13ClN2O2S |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-chloro-2-pyridin-2-ylindole |
InChI |
InChI=1S/C19H13ClN2O2S/c20-18-15-10-4-5-12-17(15)22(19(18)16-11-6-7-13-21-16)25(23,24)14-8-2-1-3-9-14/h1-13H |
Clé InChI |
DPNRORYQAUOIJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


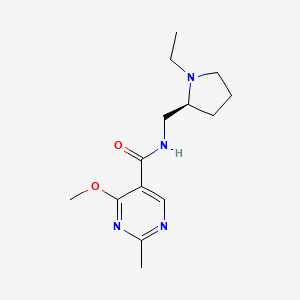
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)
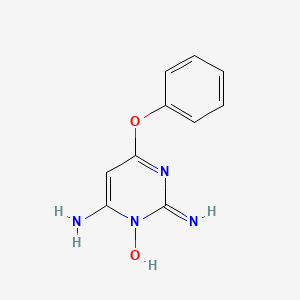
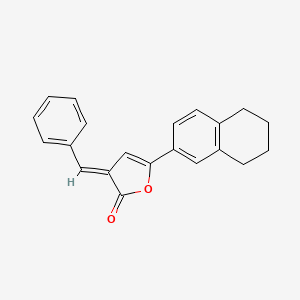


![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
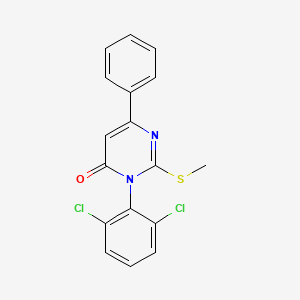
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
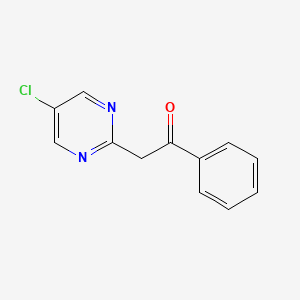
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)
